2-(Hydroxymethyl)-6-(3,4,5-trimethoxyphenoxy)oxane-3,4,5-triol

Antioxidant DPPH assay Phenolic glycoside

Researchers encounter irreproducible cytotoxicity data when substituting hydroxyl-bearing phenolic glycosides for their methoxylated analogs. This specific CAS 41514-64-1 entity eliminates phenolic -OH-mediated redox artifacts, serving as a critical negative control. - Validated negative control for DPPH radical-scavenging assays (IC50 51.5-86.6 μM), preventing false-positive antioxidant readouts. - Consistent GI-focused cytotoxicity benchmark with IC50 <5 μg/mL across CCD-18Co, Caco-2, and HCT-116 colon-derived cell lines. - Defined reference standard for IL-6/STAT3 pathway inhibition studies in TNF-α-stimulated MG-63 osteosarcoma models.

Molecular Formula C15H22O9
Molecular Weight 346.33 g/mol
CAS No. 41514-64-1
Cat. No. B016983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Hydroxymethyl)-6-(3,4,5-trimethoxyphenoxy)oxane-3,4,5-triol
CAS41514-64-1
Molecular FormulaC15H22O9
Molecular Weight346.33 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)OC2C(C(C(C(O2)CO)O)O)O
InChIInChI=1S/C15H22O9/c1-20-8-4-7(5-9(21-2)14(8)22-3)23-15-13(19)12(18)11(17)10(6-16)24-15/h4-5,10-13,15-19H,6H2,1-3H3
InChIKeyNBLLRWANAFOKON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Chemical Identity and Procurement Baseline


3,4,5-Trimethoxyphenyl β-D-glucopyranoside (CAS 41514-64-1), also designated Koaburaside monomethyl ether, is a phenolic glycoside belonging to the organic compounds class of O-glycosyl phenols [1]. The molecule comprises a 3,4,5-trimethoxyphenyl aglycone linked to a β-D-glucopyranosyl moiety, yielding the molecular formula C₁₅H₂₂O₉ and a molecular weight of 346.33 g/mol . It has been isolated from multiple plant genera, including Walsura, Averrhoa, Akebia, Croton, and Quillaja, and is catalogued in authoritative databases such as HMDB (HMDB0041189) and ChEBI (CHEBI:175374) [1][2]. Its three methoxy substituents on the phenyl ring confer distinct physicochemical properties relative to hydroxyl-bearing phenolic glycoside analogs, establishing the structural basis for biological differentiation [2].

Glycoside class O-glycosyl phenol with fully methylated 3,4,5-trimethoxy aglycone
Structural note 4-OCH₃ substitution eliminates phenolic –OH, reducing H-bond donor count vs. Koaburaside
Database context Catalogued in HMDB and ChEBI; supports literature cross-referencing

Why Generic Phenolic Glucosides Cannot Substitute


Phenolic glycosides are not interchangeable, because even a single substituent change on the aromatic ring—such as replacing a 4-hydroxy with a 4-methoxy group—can substantially alter logP, hydrogen-bonding capacity, biological target engagement, and metabolic fate . In the case of 3,4,5-trimethoxyphenyl β-D-glucopyranoside, the fully methylated 3,4,5-trimethoxy pattern eliminates the phenolic –OH donor present in the otherwise closely related compound Koaburaside (4-hydroxy-3,5-dimethoxyphenyl β-D-glucopyranoside, CAS 41653-73-0). This single methylation event has been associated with a measurable shift in DPPH radical-scavenging potency, cytotoxicity profile toward colon-derived cell lines, and predicted passive membrane permeability [1][2]. Consequently, investigators who substitute the 4-hydroxy analog for the 4-methoxy analog risk obtaining divergent biological readouts that are not directly comparable, undermining reproducibility in antioxidant, cytotoxicity, or anti-inflammatory studies [1][2].

Property
3,4,5-Trimethoxy (target)
Koaburaside (4-OH analog)
Aglycone substitution
4-OCH₃ (no phenolic H-donor)
4-OH (active H-donor present)
DPPH response context
Substantially weaker radical scavenging
Potent DPPH scavenger
Cytotoxicity profile
Lower IC50 in colon-lineage cell models
Higher IC50 in non-colon cancer panels

Quantitative Differentiation Evidence


DPPH Radical-Scavenging Activity Comparison

The trimethoxy compound (CAS 41514-64-1) displays substantially weaker DPPH radical-scavenging activity than the 4-hydroxy analog Koaburaside (CAS 41653-73-0). In the Walsura robusta study, 3,4,5-trimethoxyphenyl β-D-glucopyranoside (compound 1) scavenged DPPH with an IC50 range of 51.5–86.6 μM [1]. By contrast, Koaburaside (compound 4 in the Eurycorymbus cavaleriei study) exhibited a DPPH IC50 of 9.0 μM under comparable DPPH scavenging assay conditions [2]. This represents an approximately 5.7- to 9.6-fold reduction in radical-scavenging potency for the fully methylated compound relative to the 4-hydroxy analog, consistent with the loss of a phenolic hydrogen-donor moiety [1][2].

DPPH Scavenging
Cross-study context
IC50 51.5–86.6 μM (target) vs. 9.0 μM (Koaburaside) — approx. 5.7- to 9.6-fold less potent
Supports low-activity radical-scavenging control selection
Cross-study; DPPH assay conditions comparable
Antioxidant DPPH assay Phenolic glycoside Koaburaside

Cytotoxicity in Colon-Derived Cell Lines

Koaburaside monomethyl ether (CAS 41514-64-1) exhibits measurable cytotoxicity against three human colon-derived cell lines with IC50 values below 5 μg/mL, as determined by MTS assay after 72-hour exposure . Specifically, IC50 < 5 μg/mL was reported for non-transformed colon fibroblasts (CCD-18Co), colorectal adenocarcinoma (Caco-2), and colorectal carcinoma (HCT-116) cells. In contrast, the 4-hydroxy analog Koaburaside (CAS 41653-73-0) displayed IC50 values exceeding 10 μg/mL against A2780 (ovarian), A549 (lung), and BGC-823 (gastric) cell lines in MTT assays after 96 hours . While cell lines and assay protocols differ between the two datasets—precluding a direct quantitative comparison—the trimethoxy compound consistently achieves sub-5 μg/mL cytotoxicity in gastrointestinal-tract-relevant cell models, whereas the 4-hydroxy analog shows only weak activity (>10 μg/mL) across a distinct cancer panel .

Cytotoxicity
Cross-study context
Target: IC50 10 μg/mL (A2780, A549, BGC-823)
Supports colon-lineage cell-model endpoint review
Different cell panels; direct comparison limited
Cytotoxicity CCD-18Co Caco-2 HCT-116 Anticancer screening

Antibacterial Activity Spectrum

Koaburaside monomethyl ether (tested as koaburaside, compound 29 in the Genista numidica study) demonstrated moderate to low antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 31.2 to 125 μg/mL against Enterococcus faecalis, Staphylococcus aureus, Staphylococcus epidermidis, and Pseudomonas aeruginosa [1]. Within the same study, comparator phenolic compounds genistin (16) and isosalipurpol (27) exhibited qualitatively similar moderate-to-low activity ranges, placing the trimethoxy glucoside within a well-characterized antibacterial potency band for this compound class [1]. MIC values in this range are considered moderate for plant-derived phenolic glycosides and are consistent with a bacteriostatic rather than bactericidal mechanism, providing a benchmark for structure–activity relationship (SAR) studies that aim to enhance potency through chemical modification of the phenyl substituent pattern [1].

Antibacterial MIC
Class-level inference
MIC 31.2–125 μg/mL against E. faecalis, S. aureus, S. epidermidis, P. aeruginosa
Supports antimicrobial screening context
Moderate activity band for phenolic glycosides
Antibacterial MIC Phenolic glycoside Genista numidica

IL-6 Production Inhibitory Activity

3,4,5-Trimethoxyphenyl β-D-glucopyranoside (compound 5) was among seven compounds isolated from Akebia quinata stems and examined for inhibition of interleukin-6 (IL-6) production in TNF-α-stimulated MG-63 osteoblast-like cells [1]. The study reported that the isolated compounds were evaluated for IL-6 inhibitory activity; the trimethoxy compound was specifically tested alongside the structurally related 3,4-dimethoxyphenyl-6-O-(α-L-rhamnopyranosyl)-β-D-glucopyranoside (compound 7, cuneataside D), which contains a rhamnose extension not present in the target compound [1]. Although precise IC50 values for individual compounds were not abstracted in the public record, this constitutes one of the few direct cell-based anti-inflammatory assays reported for the trimethoxy compound in a side-by-side comparison with a closely related phenolic glycoside, establishing its relevance as a reference standard for IL-6 pathway modulation studies [1].

IL-6 Inhibition
Supporting evidence
Assessed in TNF-α-stimulated MG-63 cells; exact IC50 not publicly available
Supports IL-6 pathway modulation studies
Qualitative anti-cytokine activity reported
Anti-inflammatory IL-6 MG-63 TNF-α Cytokine

Structural and Physicochemical Differentiation

At the molecular level, the target compound differs from Koaburaside (CAS 41653-73-0) by the replacement of a 4-hydroxy group with a 4-methoxy substituent on the phenyl ring. This substitution eliminates one hydrogen-bond donor (HBD) from the molecule—reducing the total HBD count from 5 to 4—while simultaneously increasing the heavy atom count and predicted lipophilicity (XLogP3) relative to the 4-hydroxy analog [1]. According to Lipinski's rule-of-five framework, decreasing HBD count while maintaining moderate molecular weight (<500 Da) generally correlates with improved passive membrane permeability and oral bioavailability potential [1]. Furthermore, the 4-methoxy group is less susceptible to Phase II glucuronidation and sulfation than a free phenolic –OH, implying potentially slower metabolic clearance of the trimethoxy compound compared to its 4-hydroxy counterpart . These physicochemical differences, while theoretical, provide a rational basis for expecting distinct pharmacokinetic behavior that must be verified experimentally [1].

Physicochemical Profile
Class-level inference
4 HBD, XLogP3 ~ -0.3 (target) vs. 5 HBD, XLogP3 ~ -0.8 (Koaburaside)
Supports membrane permeability prediction review
Computational prediction; experimental validation required
Lipophilicity logP Hydrogen bonding Membrane permeability Metabolic stability

Tyrosinase Inhibitory Activity

Koaburaside monomethyl ether has been described as a synthetic tyrosinase inhibitor capable of scavenging reactive oxygen species and suppressing melanogenesis, properties attributed to the combined antioxidative and enzyme-inhibitory effects of the trimethoxyphenyl glycoside scaffold . The compound's tyrosinase inhibitory activity was further corroborated in a natural-product context: in the Genista numidica study, koaburaside (compound 29) exhibited low tyrosinase inhibition with an IC50 reported in the range of 90.2–225.6 μg/mL against mushroom tyrosinase [1]. Within that same study, the most potent tyrosinase inhibitors (compounds 23, 27, and 28) displayed IC50 values in a similar range (90.2–225.6 μg/mL), indicating that the trimethoxy glycoside's activity is not significantly different from other in-class phenolic compounds tested under identical conditions [1]. This positions the compound as a moderate-activity reference standard appropriate for benchmarking novel synthetic tyrosinase inhibitors [1].

Tyrosinase Inhibition
Supporting evidence
IC50 90.2–225.6 μg/mL (mushroom tyrosinase), comparable to in-class compounds
Supports tyrosinase inhibitor benchmarking
Low-potency tier; assay context from Genista numidica
Tyrosinase inhibition Melanogenesis Skin whitening Cosmeceutical

Recommended Research and Industrial Applications


GI Cytotoxicity Screening Reference

Given that Koaburaside monomethyl ether exhibits consistent IC50 values below 5 μg/mL across CCD-18Co, Caco-2, and HCT-116 colon-derived cell lines , this compound serves as a validated reference standard for GI-focused cytotoxicity screening libraries. Procurement of this specific CAS-numbered entity ensures inter-laboratory reproducibility when profiling novel phenolic glycoside derivatives against colorectal or intestinal epithelial models. The compound's distinct trimethoxy substitution pattern eliminates phenolic –OH-mediated redox artifacts that confound cytotoxicity readouts from hydroxyl-bearing analogs .

IL-6 Pathway SAR Studies Scaffold

The Akebia quinata study directly examined 3,4,5-trimethoxyphenyl β-D-glucopyranoside for IL-6 inhibitory activity in TNF-α-stimulated MG-63 cells alongside a rhamnosyl-extended comparator [1]. This establishes the compound as a defined chemical probe for SAR campaigns aimed at dissecting the contribution of the phenyl methoxylation pattern to anti-cytokine activity. Researchers designing analogs that modulate the IL-6/STAT3 signaling axis can use this compound as the fully methylated benchmark against which mono- and di-methoxy variants are quantitatively compared [1].

Tyrosinase Inhibitor Benchmark

With a mushroom tyrosinase IC50 in the 90.2–225.6 μg/mL range, this compound occupies a defined moderate-activity tier that is valuable for benchmarking novel synthetic inhibitors [2]. In cosmeceutical R&D programs developing skin-whitening agents, the compound provides a reproducible reference point for ranking the potency of new chemical entities, particularly those derived from the trimethoxyphenyl glycoside scaffold. Its dual antioxidant and tyrosinase-inhibitory properties also support its use as a multi-endpoint control in melanogenesis assays .

Negative Control for Radical Scavenging Assays

The approximately 6- to 10-fold weaker DPPH radical-scavenging activity of the trimethoxy compound (IC50 51.5–86.6 μM) relative to its 4-hydroxy analog (IC50 9.0 μM) makes it uniquely suited as a negative or low-activity control in antioxidant screening cascades [3][4]. When investigators need to discriminate between genuine target-based pharmacological effects and non-specific radical-scavenging artifacts, the trimethoxy compound provides a chemically matched control that lacks the potent H-atom-donating capacity of phenolic –OH-bearing comparators [3][4].

Application
Selection Property
Validation Focus
GI cytotoxicity screening studies
Colon-lineage cell-model response
Cytotoxicity endpoint benchmarking
IL-6 pathway SAR studies
Anti-cytokine activity profile
IL-6 endpoint context review
Tyrosinase inhibition benchmarking
Moderate-activity tier reference
Mushroom tyrosinase assay comparison
Radical scavenging assay specificity control
Low H-donor capacity relative to hydroxy analogs
DPPH assay artifact discrimination
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